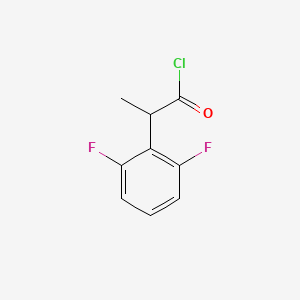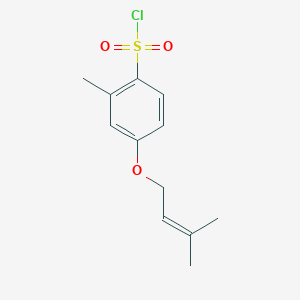![molecular formula C12H7BF4O2 B12845814 (2,3',4',5'-Tetrafluoro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B12845814.png)
(2,3',4',5'-Tetrafluoro-[1,1'-biphenyl]-4-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3’,4’,5’-Tetrafluoro-[1,1’-biphenyl]-4-yl)boronic acid is an organoboron compound that features a biphenyl structure with four fluorine atoms and a boronic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2,3’,4’,5’-Tetrafluoro-[1,1’-biphenyl]-4-yl)boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2,3’,4’,5’-tetrafluoro-1,1’-biphenyl.
Reaction with Boronic Acid: The bromo compound is reacted with a boronic acid derivative under palladium-catalyzed conditions. A common method involves using tetrakis(triphenylphosphine)palladium(0) as the catalyst, potassium carbonate as the base, and toluene as the solvent.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions: (2,3’,4’,5’-Tetrafluoro-[1,1’-biphenyl]-4-yl)boronic acid primarily undergoes:
Cross-Coupling Reactions: Particularly the Suzuki-Miyaura coupling, where it reacts with halides to form biaryl compounds.
Oxidation and Reduction: It can undergo oxidation to form boronic esters and reduction to form boranes.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Uses palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dioxane.
Oxidation: Typically involves reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Often uses reducing agents like sodium borohydride.
Major Products:
Biaryl Compounds: Formed through cross-coupling reactions.
Boronic Esters: Formed through oxidation reactions.
Applications De Recherche Scientifique
(2,3’,4’,5’-Tetrafluoro-[1,1’-biphenyl]-4-yl)boronic acid has diverse applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology and Medicine:
Industry: Utilized in the production of advanced materials, including polymers and electronic materials.
Mécanisme D'action
The mechanism of action for (2,3’,4’,5’-Tetrafluoro-[1,1’-biphenyl]-4-yl)boronic acid in cross-coupling reactions involves the formation of a palladium complex with the boronic acid. This complex then undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst .
Comparaison Avec Des Composés Similaires
Phenylboronic Acid: Lacks the fluorine atoms and biphenyl structure, making it less reactive in certain cross-coupling reactions.
(2,3,4,5-Tetrafluorophenyl)boronic Acid: Similar in structure but lacks the biphenyl moiety, affecting its reactivity and applications.
Uniqueness: (2,3’,4’,5’-Tetrafluoro-[1,1’-biphenyl]-4-yl)boronic acid is unique due to its combination of fluorine atoms and biphenyl structure, which enhances its reactivity and makes it particularly useful in forming complex biaryl compounds through cross-coupling reactions .
Propriétés
Formule moléculaire |
C12H7BF4O2 |
|---|---|
Poids moléculaire |
269.99 g/mol |
Nom IUPAC |
[3-fluoro-4-(3,4,5-trifluorophenyl)phenyl]boronic acid |
InChI |
InChI=1S/C12H7BF4O2/c14-9-5-7(13(18)19)1-2-8(9)6-3-10(15)12(17)11(16)4-6/h1-5,18-19H |
Clé InChI |
CJPWFNFSUZPANK-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(C=C1)C2=CC(=C(C(=C2)F)F)F)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[2-(Benzyloxy)phenyl]-2-pyridinamine](/img/structure/B12845748.png)
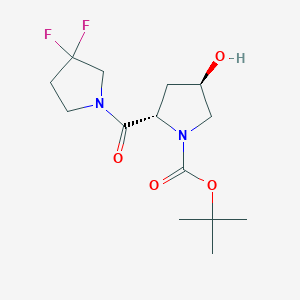
![9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl benzoate](/img/structure/B12845754.png)

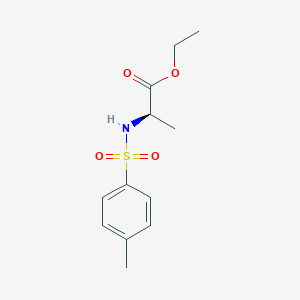
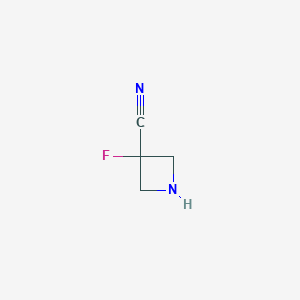
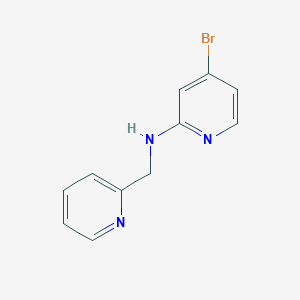


![5-Benzyl-6,6-dimethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B12845792.png)
![6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carbaldehyde](/img/structure/B12845798.png)
